2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenoxy group, an oxadiazole ring, and a propanamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated compound to form the fluorophenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring through a cyclization reaction, often using hydrazine derivatives and carboxylic acids.
Amide Bond Formation: The final step involves coupling the fluorophenoxy intermediate with the oxadiazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide: Similar structure with a chlorine atom instead of fluorine.
2-(4-bromophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide: Similar structure with a bromine atom instead of fluorine.
2-(4-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can impart unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H12FN3O3 |
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Molecular Weight |
265.24 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C12H12FN3O3/c1-7-11(16-19-15-7)14-12(17)8(2)18-10-5-3-9(13)4-6-10/h3-6,8H,1-2H3,(H,14,16,17) |
InChI Key |
HHWWBAOHCOTFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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